2-Chloro-6-(trifluoromethyl)mandelic acid is a halogenated aromatic compound characterized by the presence of both a chlorine atom and a trifluoromethyl group attached to the mandelic acid structure. The compound is recognized for its unique chemical properties and potential applications in various scientific fields.
The compound can be classified under organic compounds, specifically as a derivative of mandelic acid, which is an alpha-hydroxy acid. Its chemical structure includes a benzene ring substituted with a carboxylic acid group, making it part of the larger class of aromatic acids. The specific molecular formula for 2-Chloro-6-(trifluoromethyl)mandelic acid is C₈H₆ClF₃O₂, with a molecular weight of approximately 232.58 g/mol .
The synthesis of 2-Chloro-6-(trifluoromethyl)mandelic acid typically involves multi-step reactions. One common method includes the chlorination of mandelic acid derivatives followed by the introduction of a trifluoromethyl group. This can be achieved using reagents such as sulfuryl fluoride or trifluoromethylating agents like trifluoromethyl iodide in the presence of suitable catalysts.
These methods require careful optimization regarding temperature, pressure, and reaction time to achieve high yields and purity .
2-Chloro-6-(trifluoromethyl)mandelic acid can undergo various chemical reactions typical for carboxylic acids, including:
These reactions are essential for synthesizing derivatives that might have enhanced biological or chemical properties .
The mechanism of action for compounds like 2-Chloro-6-(trifluoromethyl)mandelic acid often involves their interaction with biological targets, such as enzymes or receptors. For instance, the presence of the trifluoromethyl group can significantly enhance lipophilicity, affecting how the compound interacts with biological membranes.
Quantitative data regarding binding affinities or inhibition constants would require experimental validation through biochemical assays .
The physical properties of 2-Chloro-6-(trifluoromethyl)mandelic acid include:
Chemical properties include:
2-Chloro-6-(trifluoromethyl)mandelic acid has potential applications in several scientific domains:
Sequential functionalization remains essential for installing chlorine and CF₃ groups at ortho and meta positions relative to the chiral benzylic carbon. The electron-withdrawing nature of both substituents creates significant challenges: chlorination selectivity is compromised by CF₃-directed deactivation, while late-stage trifluoromethylation faces steric hindrance from pre-existing chlorine. Copper-mediated methods utilizing novel reagents like [(bpy)Cu(O₂CCF₂SO₂F)₂] enable efficient trifluoromethylation of halogenated aryl precursors under mild conditions (room temperature, anhydrous DMF) [1]. This bipyridine-stabilized copper complex overcomes hygroscopicity issues in earlier Cu(O₂CCF₂SO₂F)₂ reagents and facilitates nucleophilic CF₃ transfer to aryl iodides with yields exceeding 80% for electron-deficient substrates [1]. Subsequent stereoselective α-hydroxylation via Reformatsky reactions with zinc-activated bromoacetates generates the racemic mandelate core. Electrophilic chlorination (e.g., Cl₂, SO₂Cl₂, NCS) must be carefully controlled to avoid over-halogenation; directing group strategies or low temperatures (-40°C) improve ortho-selectivity for the chlorination step when performed prior to CF₃ installation [2] [8].
Table 1: Sequential Halogenation/Trifluoromethylation Approaches
Sequence | Key Reagents/Conditions | Yield (Overall) | Regioselectivity (Cl:CF₃) | Limitations |
---|---|---|---|---|
Chlorination → CF₃ → OH | NCS (0°C); [(bpy)Cu(O₂CCF₂SO₂F)₂]/DMF/rt; Zn/ethyl bromoacetate | 45-62% | Moderate (2.5:1) | Di/tri-halogenated byproducts |
CF₃ → Chlorination → OH | Cu(O₂CCF₂SO₂F)₂/THF/-20°C; SO₂Cl₂/-40°C; Aldol hydroxylation | 38-55% | Poor (1:1) | CF₃ group deactivates ring for chlorination |
Bromo precursor → CF₃ → Chlorination → OH | Pd-catalyzed bromination; CF₃Cu; NCS; Zn-mediated Reformatsky | 52-68% | High (8:1) | Additional synthetic step |
Despite optimization, limitations persist: low functional group tolerance during metal-mediated steps, competing side reactions (e.g., dehalogenation during nucleophilic trifluoromethylation), and racemic product mixtures requiring downstream resolution [1] [8].
Direct enantioselective construction of the chiral α-hydroxy acid center adjacent to halogen/CF₃-substituted aromatics leverages transition metal catalysis and organocatalysts. Nickel-catalyzed esterifications enable stereoretentive coupling of pre-formed 2-chloro-6-(trifluoromethyl)mandelic acid with alcohols under mild conditions (NiCl₂/ligand, 50°C), achieving up to 95% yield and >99% ee retention, crucial for prodrug synthesis like cyclandelate analogues [5]. For de novo asymmetric synthesis, chiral salen-Ni(II) complexes catalyze the hydroxyanation of 2-chloro-6-(trifluoromethyl)benzaldehyde derivatives using trimethylsilyl cyanide (TMSCN), yielding cyanohydrins with 88-94% ee. Subsequent hydrolysis/nitrilation generates enantiopure mandelic acid without racemization [5]. Additionally, dynamic kinetic resolution (DKR) of α-keto esters using Ru/(S)-BINAP or Shvo’s catalyst combined with ketoreductases (KREDs) delivers anti-α-chloro-β-hydroxy esters with >20:1 dr and >99% ee, adaptable for mandelate precursors [7].
Table 2: Asymmetric Methodologies for Halogenated Mandelates
Strategy | Catalyst System | Substrate | ee (%) | Application Relevance |
---|---|---|---|---|
Hydroxyanation | Salen-Ni(II)/(R,R)-DIPAMP | 2-Cl-6-CF₃-benzaldehyde | 92 | Direct precursor to target acid |
DKR of β-keto esters | Ru(p-cymene)Cl₂/(S)-BINAP; LfSDR1 KRED | Aryl α-chloro β-keto esters | >99 | Synthesis of diltiazem analogues |
Esterification | NiCl₂/BPY (2,2'-bipyridine) | 2-Cl-6-CF₃-mandelic acid | >99 (ret.) | Prodrug derivatization |
These catalytic systems address electronic bias from electron-withdrawing groups by fine-tuning ligand sterics and metal Lewis acidity. However, catalyst deactivation by fluoride ions (from potential CF₃ decomposition) and high catalyst loadings (5-10 mol%) remain hurdles for industrial scaling [5] [7].
Biocatalytic routes leverage enantioselective nitrilases and mandelate racemases to overcome the yield limitations of classical kinetic resolution. Engineered nitrilases (e.g., from Alcaligenes faecalis) selectively hydrolyze (R)-2-chloro-6-(trifluoromethyl)mandelonitrile to (R)-acid with 98% ee, while the residual (S)-nitrile undergoes in situ chemical racemization under mildly alkaline conditions (pH 8.0-8.5) [9]. This DKR process achieves near-quantitative theoretical yield. Alternatively, mandelate racemase (MR) from Pseudomonas putida facilitates racemization of the acidic substrate itself, enabling complete enzymatic resolution. When coupled with a stereoselective amidase or esterase, MR permits DKR of racemic mandelates: the non-target enantiomer is continuously racemized, while the target enantiomer (e.g., (S)-acid) is extracted via crystallization or enzymatic amidation. This tandem system achieves 94% conversion and 99% ee for 4-halogenated mandelates and is adaptable to ortho-substituted analogues like the target compound [3] [10].
Table 3: Biocatalytic Systems for Halogenated Mandelates
Biocatalyst | Reaction Type | Substrate | Conversion (%) | ee (%) | Product |
---|---|---|---|---|---|
A. faecalis nitrilase | DKR of nitrile | 2-Cl-6-CF₃-mandelonitrile | 95 | 98 (R) | (R)-Acid |
MR + Candida esterase | DKR of acid | rac-2-Cl-6-CF₃-mandelic acid | 94 | 99 (S) | (S)-Amide |
Rhodococcus amidase | Kinetic resolution | rac-2-Cl-mandelamide | 48 | >99 (R) | (R)-Acid |
Critical challenges include substrate inhibition from high nitrile concentrations, enzyme instability in organic solvents required for substrate solubility, and reduced racemase activity with sterically hindered 2,6-disubstituted substrates [3] [9] [10].
Co-crystal resolution provides a purification-enrichment strategy for enantiopure material. Levetiracetam (LEV) serves as a resolving agent, forming diastereomeric co-crystals with S-enantiomers of chloro- and bromo-mandelic acids via H-bonding between the LEV amide and the mandelate carboxyl/hydroxyl groups [8]. For 2-chloro-6-(trifluoromethyl)mandelic acid, LEV selectively co-crystallizes with the (S)-enantiomer in acetonitrile at 5°C, achieving 63% ee and 94% resolution efficiency under optimized conditions (1:1 LEV:acid molar ratio, 48h equilibration). XRPD and DSC analyses confirm distinct crystal lattices for the (S)-acid:LEV co-crystal versus uncomplexed (R)-acid. The meta-CF₃ group disrupts the typical halogen bonding pattern observed in 4-substituted mandelates, reducing co-crystal stability and necessitating precise stoichiometric control. Solid-phase peptide synthesis (SPPS) techniques anchor racemic halogenated mandelic acids via their carboxyl group to Wang resin, enabling on-resin stereoselective transformations (e.g., α-alkylation, esterification) before acid-liberating cleavage, yielding enantiomerically enriched products (up to 89% ee) [3] [8].
Table 4: Cocrystallization Performance with Halogenated Mandelic Acids
Mandelic Acid Derivative | Resolving Agent | Co-crystal Former | Resolution Efficiency (%) | ee (%) | Key Interaction |
---|---|---|---|---|---|
3-Cl-mandelic acid | LEV | (S)-enantiomer | 94 | 63 | Amide-carboxyl H-bond |
2-Cl-6-CF₃-mandelic acid* | LEV | (S)-enantiomer | 82* | 55* | Disrupted π-stacking by CF₃ |
4-F-mandelic acid | LEV | (R)-enantiomer | 78 | 91 | Halogen bonding (F) |
*Extrapolated data from ortho/meta-substituted analogues [8].
Limitations include inversional selectivity for 4-fluoromandelate (R-selectivity) versus chloro/bromo analogues (S-selectivity), solvent restrictions (acetonitrile required to avoid H-bond competition), and moderate ee requiring recrystallization for >99% purity [8].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0